N-[2-methyl-4-(1,3,4-oxadiazol-2-yl)phenyl]-2-phenylethene-1-sulfonamide
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Overview
Description
N-[2-methyl-4-(1,3,4-oxadiazol-2-yl)phenyl]-2-phenylethene-1-sulfonamide is a complex organic compound that features a 1,3,4-oxadiazole ring, a phenyl group, and a sulfonamide group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the 1,3,4-oxadiazole ring is particularly noteworthy, as this moiety is known for its diverse biological activities.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing heterocyclic rings.
Medicine: The compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
Target of Action
The primary targets of N-[2-methyl-4-(1,3,4-oxadiazol-2-yl)phenyl]-2-phenylethene-1-sulfonamide Compounds with a 1,2,4-oxadiazole scaffold have been reported to exhibit a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . They have also been found to have anticancer properties .
Mode of Action
The exact mode of action of This compound It is known that 1,2,4-oxadiazoles possess hydrogen bond acceptor properties , which could potentially influence their interaction with biological targets.
Biochemical Pathways
The specific biochemical pathways affected by This compound 1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
The molecular and cellular effects of This compound 1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities , suggesting that they may have diverse molecular and cellular effects.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 1,3,4-oxadiazole derivatives involves the cyclization of acylhydrazides with carbon disulfide or other suitable reagents under acidic or basic conditions . The resulting oxadiazole intermediate can then be further functionalized to introduce the phenyl and sulfonamide groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of greener synthesis methods to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[2-methyl-4-(1,3,4-oxadiazol-2-yl)phenyl]-2-phenylethene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions can be facilitated by reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or alcohols.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: Compounds containing the 1,3,4-oxadiazole ring are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
Sulfonamide Derivatives: Sulfonamides are widely used in medicinal chemistry for their antibacterial properties and as enzyme inhibitors.
Uniqueness
N-[2-methyl-4-(1,3,4-oxadiazol-2-yl)phenyl]-2-phenylethene-1-sulfonamide is unique due to the combination of the 1,3,4-oxadiazole ring and the sulfonamide group within the same molecule. This combination may result in synergistic effects, enhancing the compound’s overall biological activity and making it a promising candidate for further research and development.
Properties
IUPAC Name |
N-[2-methyl-4-(1,3,4-oxadiazol-2-yl)phenyl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-13-11-15(17-19-18-12-23-17)7-8-16(13)20-24(21,22)10-9-14-5-3-2-4-6-14/h2-12,20H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGFNFZYHQQETM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN=CO2)NS(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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